molecular formula C16H32O3 B14353057 Acetic acid;3-methyltridec-3-en-1-ol CAS No. 92463-99-5

Acetic acid;3-methyltridec-3-en-1-ol

Cat. No.: B14353057
CAS No.: 92463-99-5
M. Wt: 272.42 g/mol
InChI Key: HMSNSGKLKDCQSK-UHFFFAOYSA-N
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Description

Acetic acid;3-methyltridec-3-en-1-ol is an organic compound that combines the properties of acetic acid and a long-chain alcohol Acetic acid is a well-known carboxylic acid with the formula CH₃COOH, commonly found in vinegar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methyltridec-3-en-1-ol can be achieved through several methods. One common approach is the esterification of acetic acid with 3-methyltridec-3-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methyltridec-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: The major products can include ketones or carboxylic acids.

    Reduction: The major product is a saturated alcohol.

    Substitution: The major product is a halogenated compound.

Scientific Research Applications

Acetic acid;3-methyltridec-3-en-1-ol has several scientific research applications:

    Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-methyltridec-3-en-1-ol depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The presence of both the acetic acid and alcohol functional groups allows it to participate in a wide range of chemical reactions, contributing to its versatility.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in food and industry.

    3-methyltridec-3-en-1-ol:

    Ethanol: A short-chain alcohol commonly used as a solvent and in alcoholic beverages.

Uniqueness

Acetic acid;3-methyltridec-3-en-1-ol is unique due to the combination of a carboxylic acid and a long-chain alcohol with a double bond

Properties

CAS No.

92463-99-5

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

acetic acid;3-methyltridec-3-en-1-ol

InChI

InChI=1S/C14H28O.C2H4O2/c1-3-4-5-6-7-8-9-10-11-14(2)12-13-15;1-2(3)4/h11,15H,3-10,12-13H2,1-2H3;1H3,(H,3,4)

InChI Key

HMSNSGKLKDCQSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=C(C)CCO.CC(=O)O

Origin of Product

United States

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